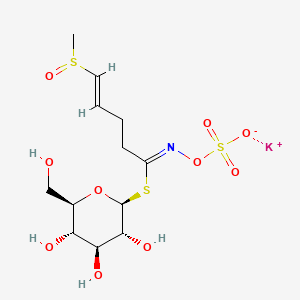
Glucoraphenin (potassium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glucoraphenin (potassium) is a glucosinolate compound found predominantly in cruciferous vegetables such as radishes and broccoli . It is the potassium salt form of glucoraphenin, which is known for its potential health benefits, including anti-cancer properties. Glucoraphenin is converted into sulforaphene by the enzyme myrosinase, which is believed to be responsible for its chemopreventive activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of glucoraphenin (potassium) involves the extraction of glucosinolates from cruciferous vegetables. One method includes preparing an aqueous extract, contacting it with an adsorbent, and then removing the adsorbent to obtain a glucosinolate-containing extract . This extract is then dried and mixed with a solvent to form a suspension, which is clarified and contacted with a catalyst. Hydrogen is introduced to obtain a chemoprotectant precursor-enriched extract .
Industrial Production Methods
Industrial production of glucoraphenin (potassium) typically involves large-scale extraction from radish seeds or other cruciferous vegetables. The process includes steps such as aqueous extraction, adsorption, drying, and hydrogenation to enrich the extract with glucoraphenin .
Analyse Des Réactions Chimiques
Types of Reactions
Glucoraphenin (potassium) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of glucoraphenin to sulforaphene by the enzyme myrosinase.
Hydrolysis: The hydrolysis of glucoraphenin by myrosinase results in the formation of sulforaphene.
Common Reagents and Conditions
Myrosinase: This enzyme is crucial for the hydrolysis of glucoraphenin to sulforaphene.
Hydrogen: Used in the hydrogenation process during the preparation of glucoraphenin-enriched extracts.
Major Products Formed
Applications De Recherche Scientifique
Glucoraphenin (potassium) has a wide range of scientific research applications:
Mécanisme D'action
Glucoraphenin exerts its effects primarily through its conversion to sulforaphene by the enzyme myrosinase . Sulforaphene acts as a chemopreventive agent by inducing apoptosis and inhibiting the proliferation of cancer cells . It also exhibits anti-inflammatory and antioxidant activities, contributing to its overall health benefits .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glucoraphasatin: Another glucosinolate found in radishes, which can be converted to glucoraphenin and subsequently to sulforaphene.
Sulforaphane: A related isothiocyanate derived from glucoraphanin, known for its potent anti-cancer properties.
Uniqueness
Glucoraphenin (potassium) is unique due to its specific conversion to sulforaphene, which has distinct chemopreventive properties. While similar compounds like glucoraphasatin and sulforaphane share some biological activities, glucoraphenin’s specific pathway and its potassium salt form provide unique advantages in terms of stability and bioavailability .
Propriétés
Formule moléculaire |
C12H20KNO10S3 |
|---|---|
Poids moléculaire |
473.6 g/mol |
Nom IUPAC |
potassium;[(Z)-[(E)-5-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate |
InChI |
InChI=1S/C12H21NO10S3.K/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12;/h3,5,7,9-12,14-17H,2,4,6H2,1H3,(H,19,20,21);/q;+1/p-1/b5-3+,13-8-;/t7-,9-,10+,11-,12+,25?;/m1./s1 |
Clé InChI |
SPAAOAFFSVKBJP-SMHDNHKFSA-M |
SMILES isomérique |
CS(=O)/C=C/CC/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |
SMILES canonique |
CS(=O)C=CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-[(3R)-1-(cyclopropylmethyl)piperidin-3-yl]acetamide](/img/structure/B12377369.png)
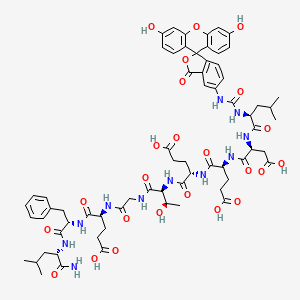
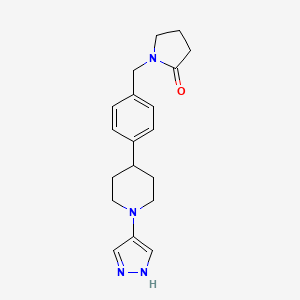

![N-[2-[[3-(3,5-dimethoxyphenyl)-2-oxo-1-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]phenyl]prop-2-enamide](/img/structure/B12377396.png)
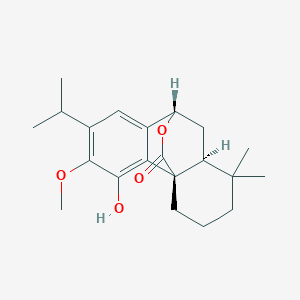
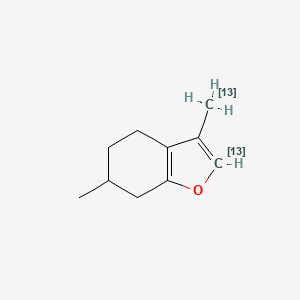


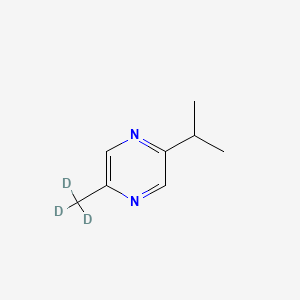
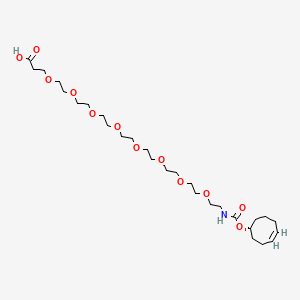
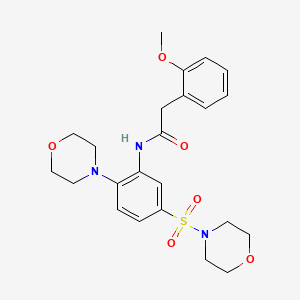
![2-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperazin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B12377445.png)
